molecular formula C9H6INO B1600720 4-Hydroxy-7-iodoquinoline CAS No. 22297-71-8

4-Hydroxy-7-iodoquinoline

Cat. No.: B1600720
CAS No.: 22297-71-8
M. Wt: 271.05 g/mol
InChI Key: QIQHXKFDDHQTKQ-UHFFFAOYSA-N
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Description

4-Hydroxy-7-iodoquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine moiety The addition of a hydroxy group at the fourth position and an iodine atom at the seventh position of the quinoline ring gives rise to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-iodoquinoline typically involves the iodination of 4-hydroxyquinoline. One common method includes the reaction of 4-hydroxyquinoline with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction conditions often require controlled temperatures and specific pH levels to ensure the selective iodination at the seventh position.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-7-iodoquinoline undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic reagents like sodium azide or amines are employed under basic conditions.

Major Products:

Scientific Research Applications

4-Hydroxy-7-iodoquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-iodoquinoline involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the function of enzymes and proteins, leading to various biological effects. The compound’s ability to chelate metal ions also plays a role in its antimicrobial activity .

Comparison with Similar Compounds

  • 8-Hydroxy-7-iodoquinoline-5-sulfonic acid
  • 5-Chloro-7-iodo-8-hydroxyquinoline
  • 4-Hydroxy-6-iodoquinoline-3-carboxylic acid

Comparison: 4-Hydroxy-7-iodoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesFor instance, 8-Hydroxy-7-iodoquinoline-5-sulfonic acid is more water-soluble due to the sulfonic acid group, making it suitable for different applications .

Properties

IUPAC Name

7-iodo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQHXKFDDHQTKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496603
Record name 7-Iodoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22297-71-8
Record name 7-Iodoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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